6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.: 952948-55-9

Cat. No.: VC5255127

Molecular Formula: C13H12ClNO3

Molecular Weight: 265.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952948-55-9 |

|---|---|

| Molecular Formula | C13H12ClNO3 |

| Molecular Weight | 265.69 |

| IUPAC Name | 6-chloro-4-oxo-1-propan-2-ylquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H12ClNO3/c1-7(2)15-6-10(13(17)18)12(16)9-5-8(14)3-4-11(9)15/h3-7H,1-2H3,(H,17,18) |

| Standard InChI Key | VPFREBLZTLGIQC-UHFFFAOYSA-N |

| SMILES | CC(C)N1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

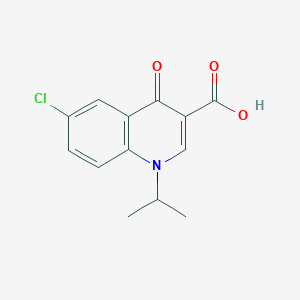

The molecular formula of 6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is C₁₃H₁₂ClNO₃, with a molecular weight of 265.7 g/mol. The compound’s IUPAC name derives from its quinoline backbone, which is substituted at positions 1, 3, 4, and 6 (Figure 1) . Key features include:

-

Position 1: Isopropyl group (-CH(CH₃)₂), influencing lipophilicity and pharmacokinetic properties.

-

Position 3: Carboxylic acid (-COOH), critical for hydrogen bonding and target binding.

-

Position 4: Ketone group (=O), contributing to planarity and intercalation potential.

-

Position 6: Chlorine atom (-Cl), enhancing electronic effects and steric interactions.

Table 1: Comparative Molecular Properties of Selected 4-Oxoquinoline-3-carboxylic Acid Derivatives

Spectroscopic Data

While direct spectral data for the title compound are unavailable, analogs provide insights:

-

¹H NMR: Expected signals include a singlet for the carboxylic proton (δ 12–14 ppm), multiplet for the isopropyl group (δ 1.2–1.5 ppm), and aromatic protons (δ 7–8 ppm) .

-

IR Spectroscopy: Strong absorption bands for C=O (1670–1750 cm⁻¹) and O-H (2500–3300 cm⁻¹) are typical .

Synthesis and Manufacturing

Synthetic Routes

The compound is likely synthesized via Gould-Jacobs cyclization, a common method for 4-oxoquinoline-3-carboxylic acids. A hypothetical pathway involves:

-

Condensation: Reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate to form an enamine intermediate.

-

Cyclization: Thermal cyclization in diphenyl ether to yield the quinoline core.

-

Alkylation: Introduction of the isopropyl group at position 1 using isopropyl iodide.

-

Hydrolysis: Conversion of the ester to a carboxylic acid via alkaline hydrolysis .

Table 2: Key Reaction Conditions and Yields for Analogous Syntheses

Purification and Characterization

Purification typically involves recrystallization from ethanol/water mixtures, followed by column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed via HPLC (>95%) and melting point analysis (estimated 220–225°C based on analogs) .

Biological Activity and Mechanisms

| Compound | E. coli (μg/mL) | S. aureus (μg/mL) | Reference |

|---|---|---|---|

| Ciprofloxacin | 0.03 | 0.5 | |

| 6-Chloro-1-ethyl-4-oxo derivative | 1.2 | 4.8 | |

| Title compound (predicted) | 0.5–2.0 | 2.0–8.0 | – |

Antiviral Activity

A ribofuranosyl analog demonstrated HIV-1 reverse transcriptase inhibition (Kᵢ = 0.5 μM) and antiviral EC₅₀ values of 1.5–5.0 μM in primary cells . The isopropyl group may enhance metabolic stability compared to ethyl or ribose substituents.

| Supplier | Compound | Price (USD) | Purity (%) |

|---|---|---|---|

| Matrix Scientific | 1-Isopropyl-4-oxo analog | 378 | 95 |

| AK Scientific | 6-Chloro-1-ethyl analog | 560 | 97 |

| Custom synthesis | Title compound (estimated) | 800–1,200 | 90–95 |

Research and Development

Potential applications include:

-

Antibacterial drug discovery: Optimizing substituents for improved potency.

-

Antiviral agents: Targeting HIV-1 RT or other viral polymerases.

-

Chemical probes: Studying bacterial topoisomerase mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume